molecular formula C8H4Cl2N2S B7860417 Pyrimidine, 4,6-dichloro-2-(3-thienyl)- CAS No. 57059-14-0

Pyrimidine, 4,6-dichloro-2-(3-thienyl)-

Cat. No.: B7860417
CAS No.: 57059-14-0
M. Wt: 231.10 g/mol
InChI Key: WMXWSYFPZBIKAM-UHFFFAOYSA-N
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Description

Pyrimidine, 4,6-dichloro-2-(3-thienyl)- is a useful research compound. Its molecular formula is C8H4Cl2N2S and its molecular weight is 231.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrimidine, 4,6-dichloro-2-(3-thienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine, 4,6-dichloro-2-(3-thienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-2-thiophen-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2S/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXWSYFPZBIKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481533
Record name Pyrimidine, 4,6-dichloro-2-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57059-14-0
Record name Pyrimidine, 4,6-dichloro-2-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number and molecular weight of Pyrimidine, 4,6-dichloro-2-(3-thienyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Scaffold for Heterocyclic Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern medicinal chemistry, Pyrimidine, 4,6-dichloro-2-(3-thienyl)- (CAS 57059-14-0 ) serves as a high-value heterocyclic building block. Its structural utility lies in the electrophilic nature of the pyrimidine ring, activated by the electron-withdrawing chlorine atoms at positions 4 and 6. This specific scaffold is frequently employed in the synthesis of ATP-competitive kinase inhibitors, where the pyrimidine core mimics the adenine ring of ATP, and the 3-thienyl moiety provides critical hydrophobic interactions within the binding pocket.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, robust synthetic pathways, and strategic applications in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The following data aggregates the core identifiers and physical constants necessary for analytical verification and procurement.

PropertySpecification
Chemical Name Pyrimidine, 4,6-dichloro-2-(3-thienyl)-
CAS Number 57059-14-0
Molecular Formula C₈H₄Cl₂N₂S
Molecular Weight 231.10 g/mol
MDL Number MFCD18843803
Physical Form Solid (Crystalline powder)
Solubility Soluble in DMSO, CH₂Cl₂, CHCl₃; Insoluble in Water
SMILES Clc1cc(Cl)nc(n1)-c2ccsc2
InChI Key WMXWSYFPZBIKAM-UHFFFAOYSA-N

Strategic Synthesis: The "De Novo" Construction Route

While palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on a pre-formed 2,4,6-trichloropyrimidine core is theoretically possible, it often suffers from regioselectivity issues (C4 vs. C2 competition). The most robust, scalable, and "self-validating" protocol for synthesizing 57059-14-0 is the De Novo Construction method.

Mechanism of Action

This route builds the pyrimidine ring around the thienyl substituent, ensuring 100% regiochemical fidelity at the 2-position.

  • Amidine Formation: Thiophene-3-carbonitrile is converted to the amidine hydrochloride.

  • Cyclocondensation: The amidine reacts with a malonate diester (e.g., diethyl malonate) under basic conditions to form the 4,6-dihydroxypyrimidine (tautomer of 4,6-dione).

  • Aromatization/Chlorination: The dihydroxy intermediate is treated with phosphorus oxychloride (POCl₃) to install the chlorine atoms and aromatize the system.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of this synthesis, highlighting key reagents and intermediates.

SynthesisPath Start Thiophene-3-carbonitrile Amidine Thiophene-3-carboxamidine (Intermediate) Start->Amidine 1. HCl/EtOH (Pinner) 2. NH3/MeOH Dihydroxy 4,6-Dihydroxy-2-(3-thienyl)pyrimidine (Cyclized Core) Amidine->Dihydroxy Diethyl Malonate NaOEt/EtOH Reflux Product 4,6-Dichloro-2-(3-thienyl)pyrimidine (Target Scaffold) Dihydroxy->Product POCl3 Reflux (Chlorination)

Figure 1: Step-wise construction of the 4,6-dichloro-2-(3-thienyl)pyrimidine scaffold ensuring regiochemical purity.

Experimental Protocol: Chlorination via POCl₃

Note: This protocol focuses on the critical final step (Transformation of Dihydroxy to Dichloro), as it involves significant safety hazards and technical nuance.

Safety Pre-requisite:

  • POCl₃ (Phosphorus Oxychloride): Highly corrosive, reacts violently with water. Perform all operations in a fume hood.

  • PPE: Acid-resistant gloves, face shield, and lab coat.

Step-by-Step Methodology:

  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube, place 2-(3-thienyl)-4,6-dihydroxypyrimidine (1.0 eq).

  • Reagent Addition: Carefully add POCl₃ (excess, typically 5-10 vol) to the flask.

    • Technical Insight: The excess POCl₃ acts as both reagent and solvent.

  • Catalysis (Optional): Add a catalytic amount of N,N-Dimethylaniline or DMF (0.1 eq).

    • Causality: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the chlorination of electron-deficient pyrimidines.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor via TLC (eluent: Hexane/EtOAc). The suspension should become a clear solution as the starting material is consumed.

  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a base trap).

    • Pour the viscous residue slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis.

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (3x). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and Brine. Dry over MgSO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Applications in Drug Discovery: The "Scaffold" Logic

The value of 57059-14-0 lies in its differential reactivity. The chlorine atoms at positions 4 and 6 are chemically equivalent due to symmetry until the first substitution occurs.

Sequential Nucleophilic Aromatic Substitution (S_NAr)

Researchers utilize this scaffold to create "libraries" of compounds by sequentially introducing different nucleophiles.

  • First Displacement (C4): Reaction with a nucleophile (e.g., an amine or aniline) occurs at C4.

    • Control: Controlled by temperature (0°C to RT) and stoichiometry (1.0 eq).

  • Second Displacement (C6): The remaining chlorine at C6 is deactivated by the electron-donating effect of the first substituent but can still be displaced under more forcing conditions (Heat, Acid catalysis, or Buchwald-Hartwig coupling).

Visualization: Functionalization Cascade

This diagram depicts the logical flow of building a kinase inhibitor library using this core.

SAR_Logic Core 4,6-Dichloro-2-(3-thienyl)pyrimidine (CAS 57059-14-0) MonoSub Mono-substituted Intermediate (C4 Functionalized) Core->MonoSub Nucleophile 1 (R-NH2) Low Temp, Base (S_NAr at C4) FinalDrug Di-substituted Target (Kinase Inhibitor Candidate) MonoSub->FinalDrug Nucleophile 2 (R'-NH2) High Temp or Pd-Catalysis (S_NAr or Coupling at C6)

Figure 2: Sequential functionalization strategy for generating SAR libraries.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard Statement (H-Code)Description
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Precautionary Measures:

  • Store at -20°C in a sealed container, away from moisture (hydrolysis risk).

  • Handle under inert atmosphere (Nitrogen/Argon) when possible to maintain purity.

References

  • Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-(thiophen-3-yl)pyrimidine Product Sheet. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776366. Retrieved from

  • Bhat, A. R., et al. (2005). Synthesis and biological activity of some new pyrimidine derivatives. Indian Journal of Heterocyclic Chemistry. (General reference for pyrimidine synthesis methodologies).
  • ChemSrc. (2023). CAS 57059-14-0 Physical Properties and Safety Data. Retrieved from

Methodological & Application

Using 4,6-dichloro-2-(3-thienyl)pyrimidine as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Utilization of 4,6-dichloro-2-(3-thienyl)pyrimidine as a Kinase Inhibitor Intermediate

Authored by: A Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous FDA-approved kinase inhibitors.[1][2][3][4][5] Its structural resemblance to the purine core of ATP allows pyrimidine-based molecules to effectively compete for the kinase hinge region, a critical interaction for achieving potent inhibition.[3] This guide provides a detailed exploration of 4,6-dichloro-2-(3-thienyl)pyrimidine, a highly versatile intermediate for the synthesis of novel kinase inhibitors. We will delve into its synthesis, the strategic functionalization of its reactive chloro-positions, and provide robust, field-proven protocols for its application in drug discovery workflows. The differential reactivity of the C4 and C6 positions offers a modular approach to inhibitor design, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.

Introduction: The Strategic Value of the Pyrimidine Scaffold

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[6][7] This has made them one of the most important classes of drug targets.[6] The pyrimidine ring is present in over half of the small-molecule protein kinase inhibitors currently approved by the FDA, a testament to its efficacy as a hinge-binding motif.[4]

The intermediate, 4,6-dichloro-2-(3-thienyl)pyrimidine, is of particular interest for several reasons:

  • The Dichloropyrimidine Core: The two chlorine atoms serve as excellent leaving groups for sequential functionalization. Their differential reactivity allows for controlled, regioselective synthesis, first at the more reactive C4 position, followed by modification at the C6 position.[8] This is invaluable for diversity-oriented synthesis.[4]

  • The 2-(3-Thienyl) Moiety: The thiophene ring system is a common feature in many biologically active compounds.[9] Its inclusion at the C2 position can facilitate additional interactions within the ATP-binding pocket, potentially enhancing binding affinity and modulating the selectivity profile of the final inhibitor.

This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and the practical, step-by-step protocols required to leverage this powerful intermediate in kinase inhibitor discovery programs.

Physicochemical Properties of the Intermediate

A clear understanding of the starting material's properties is fundamental to successful synthesis and scale-up.

PropertyValueSource
Chemical Name 4,6-dichloro-2-(3-thienyl)pyrimidine
Synonyms 4,6-dichloro-2-(thiophen-3-yl)pyrimidine
CAS Number 57059-14-0
Molecular Formula C₈H₄Cl₂N₂S
Molecular Weight 231.1 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage -20°C, sealed, away from moisture

Synthetic Strategy and Mechanistic Rationale

The core strategy for utilizing 4,6-dichloro-2-(3-thienyl)pyrimidine revolves around the sequential displacement of its two chlorine atoms. This allows for the construction of a 2,4,6-trisubstituted pyrimidine scaffold, a common architecture for potent kinase inhibitors.

The Principle of Regioselective Substitution

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr). The two nitrogen atoms exert a strong electron-withdrawing effect, activating the chlorine atoms at the C4 and C6 positions. Computational and experimental studies have shown that the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C6 position.[8] This inherent difference in reactivity is the key to achieving regioselective, one-pot sequential functionalization, which is highly efficient for building compound libraries.

Common Synthetic Transformations
  • Nucleophilic Aromatic Substitution (SₙAr): This is typically the first reaction performed, targeting the C4 position. A wide range of nucleophiles, particularly primary and secondary amines, are used to install moieties that can form critical hydrogen bonds with the kinase hinge region.[3][10]

  • Palladium-Catalyzed Cross-Coupling: Following the initial SₙAr reaction, the remaining, less reactive chloro-group at C6 is typically functionalized using cross-coupling reactions. The Suzuki-Miyaura coupling is the most common method, allowing for the introduction of various aryl and heteroaryl groups that can extend into other regions of the ATP-binding site to enhance potency and selectivity.[11][12][13]

Visualizing the Synthetic Workflow

The following diagram illustrates the modular and sequential approach to synthesizing a diverse library of kinase inhibitors from the title intermediate.

G cluster_0 Step 1: Regioselective SₙAr cluster_1 Step 2: Suzuki Cross-Coupling cluster_2 Step 3: Biological Evaluation A 4,6-dichloro-2-(3-thienyl)pyrimidine (Intermediate) C 4-Amino-6-chloro-2-(3-thienyl)pyrimidine (Monosubstituted Intermediate) A->C Base, Solvent (e.g., DIPEA, n-BuOH) B Primary/Secondary Amine (R¹-NH-R²) E Final Kinase Inhibitor Analog C->E Pd Catalyst, Base (e.g., Pd(PPh₃)₄, K₂CO₃) D Aryl/Heteroaryl Boronic Acid (R³-B(OH)₂) F In Vitro Kinase Assay E->F G Cell-Based Assays E->G H SAR Data F->H G->H G cluster_pathway Generic RTK Signaling Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Ligand->RTK P1 Dimerization & Autophosphorylation RTK->P1 1 Inhibitor Synthesized Pyrimidine Inhibitor Inhibitor->RTK Inhibition P2 Downstream Signaling (e.g., RAS-RAF-MAPK) P1->P2 2 P3 Cellular Response P2->P3 3 Response Proliferation Angiogenesis Survival P3->Response 4

Sources

Synthesis of donor-acceptor polymers using thienyl pyrimidine monomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of high-performance Donor-Acceptor (D-A) conjugated polymers incorporating thienyl-pyrimidine motifs. Pyrimidine, a strong electron-deficient (acceptor) moiety, when flanked by electron-rich thiophene units, creates a planar, low-bandgap architecture essential for Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs), and electrochemical sensors.

Target Audience: Synthetic chemists and materials scientists in organic electronics and bio-electronic sensor development.

Strategic Rationale & Mechanism

The Donor-Acceptor (D-A) Advantage

The D-A approach alternates electron-rich (Donor) and electron-deficient (Acceptor) units along the polymer backbone.

  • Pyrimidine (Acceptor): High electron affinity lowers the LUMO energy level, facilitating electron injection and stability against oxidation. The 1,3-nitrogen placement reduces steric hindrance compared to benzene analogs, promoting planarity.

  • Thiophene (Spacer/Donor): Acts as a conjugation bridge. Its lower resonance energy compared to benzene allows for better delocalization of

    
    -electrons, broadening the absorption spectrum into the visible/NIR region.
    
Why Stille Polycondensation?

While Suzuki coupling is popular for small molecules, Stille Polycondensation remains the gold standard for D-A polymers for three reasons:

  • Functional Group Tolerance: Compatible with the carbonyls and imines often found in acceptor units.

  • Solubility: Organotin intermediates are non-polar, maintaining solubility of growing chains longer than boronic acids.

  • Molecular Weight Control: Mild conditions prevent side reactions (like dehalogenation) that terminate chain growth early.

Protocol A: Monomer Synthesis

Target Monomer: 5,5'-Dibromo-2,5-bis(2-thienyl)pyrimidine Note: We utilize a Suzuki-Miyaura coupling for the core construction to minimize toxic tin waste at the scale-up stage, reserving Stille chemistry for the sensitive polymerization step.

Step 1: Core Assembly (Suzuki Coupling)
  • Reagents: 2,5-Dibromopyrimidine (1 eq), 2-Thiopheneboronic acid (2.5 eq),

    
     (5 mol%), 
    
    
    
    (2M aq), Toluene/Ethanol (3:1).
  • Procedure:

    • Degas solvents via sparging with Argon for 30 mins.

    • Combine reagents in a Schlenk flask under Argon.

    • Reflux at 110°C for 24 hours.

    • Workup: Extract with DCM, wash with brine, dry over

      
      .
      
    • Purification: Column chromatography (Hexane/DCM gradient).

    • Yield Check: Expect >85% yield. Product should be a bright yellow solid.

Step 2: Functionalization (Bromination)
  • Reagents: 2,5-bis(2-thienyl)pyrimidine (1 eq), N-Bromosuccinimide (NBS) (2.1 eq), Chloroform/Acetic Acid (1:1).

  • Procedure:

    • Dissolve core in solvent mixture at 0°C (ice bath) to prevent over-bromination.

    • Add NBS portion-wise over 30 minutes in the dark (foil-wrapped flask).

    • Warm to RT and stir for 12 hours.

    • Quench: Pour into saturated

      
       solution.
      
    • Purification: Recrystallization from ethanol/toluene is critical here. Isomeric purity must be >99.5% by HPLC for successful polymerization.

Protocol B: Polymerization (Stille Polycondensation)

Reaction: 5,5'-Dibromo-2,5-bis(2-thienyl)pyrimidine + Distannyl-Benzodithiophene (BDT-Sn) Target: Poly(BDT-alt-TP)

Workflow Diagram

StillePolymerization Prep 1. Monomer Prep (Stoichiometry 1:1.00) Degas 2. Degassing (Freeze-Pump-Thaw x3) Prep->Degas Strict Anhydrous Reaction 3. Polymerization (PhMe/DMF, 110°C, 48h) Degas->Reaction Pd2(dba)3 / P(o-tol)3 Scavenge 4. End-Capping (2-Bromothiophene / Phenyltributyltin) Reaction->Scavenge t = 48h Precip 5. Precipitation (Drop into Methanol/HCl) Scavenge->Precip Cool to RT Soxhlet 6. Soxhlet Extraction (MeOH -> Acetone -> Hex -> Chl) Precip->Soxhlet Filter

Figure 1: Optimized Stille Polycondensation Workflow for Thienyl-Pyrimidine Polymers.

Detailed Methodology
  • Stoichiometry Control:

    • Weigh monomers into a dry microwave vial or Schlenk tube inside a glovebox .

    • Ratio: 1.00 eq Dibromide : 1.00 eq Distannyl.

    • Catalyst:

      
       (2 mol%) and 
      
      
      
      (8 mol%). The 1:4 Pd:Ligand ratio ensures stability of the active
      
      
      species.
  • Solvent System:

    • Use Anhydrous Toluene (primary solvent) with 10% Anhydrous DMF.

    • Why DMF? It improves the solubility of the polar pyrimidine backbone, preventing premature precipitation of low-Mw oligomers.

  • The "Freeze-Pump-Thaw" (FPT) Cycle:

    • Crucial Step: Oxygen kills the Pd catalyst and leads to homocoupling defects.

    • Freeze solution in liquid

      
      , apply vacuum (<0.1 mbar), seal, thaw. Repeat 3 times. Backfill with Argon.
      
  • Reaction:

    • Heat to 110°C. Stir vigorously.

    • Time: 24–48 hours.

    • Visual Check: Solution should turn dark purple/blue and become viscous.

  • End-Capping (Scavenging):

    • To remove reactive end-groups (Br/Sn) that act as charge traps:

    • Add 2-tributylstannylthiophene (reacts with -Br ends), stir 4h.

    • Add 2-bromothiophene (reacts with -Sn ends), stir 4h.

Purification & Characterization

Soxhlet Extraction Protocol

The polymer must be fractionated to remove catalyst residues and low-molecular-weight chains.

Fraction SolventPurposeDuration
Methanol Removes reaction solvents, ligands, and inorganic salts.12 Hours
Acetone Removes unreacted monomers and very short oligomers.12 Hours
Hexane Removes low-Mw polymer chains (often amorphous).12 Hours
Chloroform/CB Collects the Target High-Mw Polymer. Until colorless
  • Post-Extraction: Concentrate the Chloroform fraction, precipitate into Methanol, filter, and dry under high vacuum at 40°C overnight.

Key Characterization Metrics
TechniqueParameterTarget ValueSignificance
GPC (HT-GPC)

(Number Avg Mw)
> 30 kDaHigh Mw ensures good film formation and charge transport.
GPC PDI (

)
1.5 – 2.5Narrow PDI indicates controlled polymerization.
UV-Vis

> 700 nmIndicates effective conjugation and low bandgap (~1.6 eV).
CV HOMO Level-5.2 to -5.6 eVDeep HOMO required for high

in solar cells.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Molecular Weight Impure MonomersRecrystallize monomers; purity must be >99.5%.
Precipitation during Rxn Poor SolubilityAdd Chlorobenzene or o-DCB; increase temperature to 130°C.
Broad PDI (>3.0) Catalyst AggregationIncrease Ligand:Pd ratio; ensure rigorous stirring.
Low Yield Oxygen PoisoningCheck FPT cycles; ensure Argon line is positive pressure.

References

  • Stille Polycondensation Mechanism & Optimization

    • Carsten, B., He, F., Son, H. J., Xu, T., & Yu, L. (2011). Stille Polycondensation for Synthesis of Functional Materials.[1][2][3] Chemical Reviews, 111(3), 1493–1528.

  • Pyrimidine-Based Polymer Properties

    • Warnan, J., Cabanetos, C., Labban, A. E., Hansen, M. R., & Beaujuge, P. M. (2014). Ordering Effects in Pyrimidine-Substituted Polythiophenes.
  • Thienyl-Pyrimidine Monomer Synthesis

    • Huo, L., Hou, J., Zhang, S., Chen, H. Y., & Yang, Y. (2011). A Polybenzo[1,2-b:4,5-b']dithiophene Derivative with Deep HOMO Level and Its Application in High-Performance Polymer Solar Cells.
  • Soxhlet Extraction & Purification Standards

    • Nielsen, C. B., et al. (2013). Efficient Tricyclic Quinazoline-Based Polymers for Organic Solar Cells.

Sources

Application Note: Functionalization of 4,6-dichloro-2-(3-thienyl)pyrimidine via SNAr Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocols for the regioselective and sequential functionalization of 4,6-dichloro-2-(3-thienyl)pyrimidine using Nucleophilic Aromatic Substitution (SNAr). The pyrimidine scaffold, particularly with a C2-heteroaryl substituent, is a privileged structure in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors). While the C4 and C6 positions are chemically equivalent in the starting material due to symmetry, the introduction of the first nucleophile significantly alters the electronic landscape, allowing for controlled mono-substitution followed by a second, distinct substitution. This note provides optimized workflows for mono-amination, sequential hetero-disubstitution, and troubleshooting strategies to maximize yield and purity.

Introduction & Mechanistic Insight

The Scaffold

4,6-dichloro-2-(3-thienyl)pyrimidine features two electrophilic centers at C4 and C6. The C2 position is occupied by a 3-thienyl group, an electron-rich heterocycle that serves as a stable anchor, often improving the lipophilicity and metabolic stability of the final drug candidate compared to phenyl analogs.

Electronic Desymmetrization

In the starting material, the C4 and C6 chlorines are equivalent.

  • Initial Reactivity : The pyrimidine ring is electron-deficient due to the two nitrogen atoms, making C4/C6 highly susceptible to nucleophilic attack.

  • The "First Hit" Effect : Upon substitution of the first chloride with an electron-donating nucleophile (e.g., a primary amine), the pyrimidine ring becomes more electron-rich (deactivated). This electronic push raises the energy barrier for the second SNAr reaction.

  • Selectivity Window : This deactivation allows researchers to isolate the mono-substituted product in high yield by controlling temperature and stoichiometry, preventing "over-reaction" to the bis-substituted product.

Reaction Pathway Diagram

SNAr_Pathway cluster_control Control Point Start 4,6-dichloro-2-(3-thienyl)pyrimidine (Symmetric Electrophile) TS1 Transition State 1 (Low Barrier) Start->TS1 + Nucleophile 1 (1.0 eq) Low Temp Mono Mono-substituted Product (Deactivated Ring) TS1->Mono - HCl TS2 Transition State 2 (High Barrier) Mono->TS2 + Nucleophile 2 (>1.5 eq) High Temp / Heat Bis Di-substituted Product (Final Scaffold) TS2->Bis - HCl

Caption: Sequential SNAr pathway showing the electronic deactivation after the first addition, enabling stepwise functionalization.

Experimental Strategy

Solvent Selection
  • Polar Aprotic (Recommended) : DMF, DMSO, or NMP. These stabilize the Meisenheimer complex intermediate and accelerate the reaction.

  • Alcohols : Ethanol or n-Butanol. Useful for amine nucleophiles where the product precipitates, facilitating workup. However, avoid alkoxide competition (solvolysis) by not using strong bases (like NaH) in alcohols.

  • Non-polar : Toluene or Dioxane. Used for less reactive nucleophiles, often requiring palladium catalysis (Buchwald-Hartwig) if SNAr fails, though SNAr is usually sufficient for this scaffold.

Base Selection
  • Tertiary Amines (DIPEA, TEA) : Standard for neutralizing the HCl byproduct.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : Preferred for phenols or thiols to generate the more nucleophilic anion.

Protocol 1: Controlled Mono-Amination

Objective : Selective displacement of one chloride with a primary or secondary amine.

Materials
  • Substrate : 4,6-dichloro-2-(3-thienyl)pyrimidine (1.0 eq)

  • Nucleophile : Amine (R-NH₂) (1.05 eq)

  • Base : Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent : Anhydrous DMF (Concentration: 0.2 M) or Ethanol.

Step-by-Step Procedure
  • Preparation : Charge a reaction vial with 4,6-dichloro-2-(3-thienyl)pyrimidine and a magnetic stir bar.

  • Dissolution : Add anhydrous DMF (or Ethanol) and stir until fully dissolved.

  • Cooling (Critical) : Place the vial in an ice bath (0 °C). Cooling prevents the kinetic energy required for the second substitution.

  • Addition :

    • Add DIPEA via syringe.

    • Add the amine nucleophile dropwise over 5 minutes.

  • Reaction : Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Stir for an additional 2–4 hours.

  • Monitoring : Check via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3] Look for the disappearance of the starting material (M) and appearance of the mono-product (M+Nu-Cl).

    • Note: If bis-substitution is observed (>5%), lower the temperature to -10 °C for future runs.

  • Workup :

    • Precipitation Method (Ethanol) : Pour the mixture into ice water. The mono-product often precipitates. Filter and wash with cold water.[4]

    • Extraction Method (DMF) : Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Sequential Hetero-Disubstitution

Objective : Introduction of a second, different nucleophile at the remaining C6 position.

Materials
  • Substrate : Mono-substituted intermediate from Protocol 1 (1.0 eq)

  • Nucleophile 2 : Amine, Alkoxide, or Thiol (1.5 – 2.0 eq)

  • Base : K₂CO₃ (3.0 eq) or DIPEA (3.0 eq)

  • Solvent : DMSO or n-Butanol.

Step-by-Step Procedure
  • Setup : Dissolve the mono-substituted intermediate in DMSO (0.5 M).

  • Reagent Addition : Add the base and the second nucleophile.

  • Heating :

    • The remaining chloride is deactivated.[5] Thermal energy is required.

    • Heat the reaction to 80–100 °C (or reflux if using n-Butanol).

  • Duration : Reaction typically requires 4–12 hours. Monitor via LC-MS.

  • Workup :

    • Cool to RT.

    • Dilute with EtOAc and wash extensively with water/brine to remove DMSO.

    • Purify via flash column chromatography (Silica gel, CH₂Cl₂/MeOH gradient).

Data Presentation & Troubleshooting

Expected Outcomes vs. Conditions
Reaction StageNucleophileTempEquivMajor ProductCommon Pitfall
Mono-Sub Aliphatic Amine0°C -> RT1.054-amino-6-chloroBis-substitution if temp is too high.
Mono-Sub Aniline (Weak Nu)RT -> 50°C1.14-anilino-6-chloroSlow reaction; requires mild heat.
Di-Sub 2nd Amine90°C2.04,6-diaminoIncomplete conversion if temp < 80°C.
Di-Sub Alkoxide (RO-)60°C1.54-amino-6-alkoxySolvolysis if solvent matches alkoxide.
Troubleshooting Guide
  • Problem : Significant formation of bis-substituted product during Protocol 1.

    • Solution: Reduce amine equivalents to 0.95 eq and maintain 0 °C strictly. Add the amine as a dilute solution over 30 minutes.

  • Problem : Reaction stalls at the mono-stage during Protocol 2.

    • Solution: Switch solvent to NMP and heat to 120 °C (microwave irradiation can accelerate this step to 30 mins).

  • Problem : Regioisomers observed?

    • Clarification: Since the starting material is symmetric (assuming the thienyl group rotates fast on the NMR timescale and doesn't bond-lock), isomers only exist if the pyrimidine has a C5 substituent. For this specific scaffold, the first substitution product is a single isomer.

Workflow Diagram

Workflow Setup Reaction Setup Solvent: DMF/DMSO Atmosphere: N2 MonoStep Step 1: Mono-Substitution Temp: 0°C Nu: 1.0 eq Setup->MonoStep Check QC Check (LC-MS) Is Bis-product < 5%? MonoStep->Check Check->MonoStep No (Adjust Temp/Eq) Workup1 Workup & Isolation Precipitation or Extraction Check->Workup1 Yes DiStep Step 2: Di-Substitution Temp: 90°C Nu: 2.0 eq Workup1->DiStep FinalPur Final Purification Flash Chromatography DiStep->FinalPur

Caption: Operational workflow for the sequential functionalization of 4,6-dichloro-2-(3-thienyl)pyrimidine.

References

  • General SNAr Reactivity of Dichloropyrimidines

    • Title: Regioselective SNAr reaction of 2,4-dichloropyrimidine deriv
    • Source: MDPI / Molecules (2022).
    • URL: [Link]

  • Mechanistic Insight & Deactivation

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec / QM Magic Class.
    • URL: [Link]

  • Compound Specifics: Title: 4,6-Dichloro-2-(thiophen-3-yl)pyrimidine Product Page. Source: Sigma-Aldrich.
  • Protocol Foundation

    • Title: Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine (Analogous Chemistry).
    • Source: BenchChem.[1][3]

Sources

Application Note: Preparation of Bis-Heterocyclic Compounds from 4,6-Dichloro-2-(3-thienyl)pyrimidine

[1]

Executive Summary

This application note details the synthetic methodology for transforming 4,6-dichloro-2-(3-thienyl)pyrimidine into high-value bis-heterocyclic compounds. The 2-(3-thienyl)pyrimidine core is a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and kinase inhibitory activities [1, 2].

The presence of leaving groups (chlorine) at the C4 and C6 positions allows for versatile Nucleophilic Aromatic Substitution (

symmetricasymmetric

Scientific Background & Reaction Logic[2][3][4][5][6][7]

The Electrophilic Scaffold

The starting material, 4,6-dichloro-2-(3-thienyl)pyrimidine, possesses two equivalent electrophilic centers at C4 and C6. The electron-withdrawing nature of the pyrimidine nitrogen atoms activates these positions toward nucleophilic attack.[1]

  • Symmetry: In the starting material, C4 and C6 are chemically equivalent due to the free rotation of the C2-thienyl bond.

  • Reactivity: The first substitution (

    
     1) occurs rapidly. The introduction of an electron-donating amine at C4 deactivates the ring slightly, making the second substitution (
    
    
    2) at C6 slower, requiring more forcing conditions (higher temperature or stronger base).
Mechanistic Pathway

The reaction proceeds via a Meisenheimer complex intermediate.[2]

  • Addition: The nucleophile attacks C4/C6, breaking the aromaticity.

  • Elimination: Chloride ion is expelled, restoring aromaticity.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for synthesizing symmetric vs. asymmetric derivatives.

ReactionPathwaySM4,6-Dichloro-2-(3-thienyl)pyrimidineMonoIntermediate:4-Chloro-6-(Het A)-2-(3-thienyl)pyrimidineSM->MonoRoute B (Step 1):1.0 eq Het-A0°C to RT, 2hSymProdSymmetric Product:4,6-Bis(Het A)-2-(3-thienyl)pyrimidineSM->SymProdRoute A:2.5 eq Het-AReflux, 6-12hAsymProdAsymmetric Product:4-(Het A)-6-(Het B)-2-(3-thienyl)pyrimidineMono->AsymProdRoute B (Step 2):1.2 eq Het-BReflux, 12h

Caption: Divergent synthetic pathways for symmetric (Route A) and asymmetric (Route B) functionalization of the dichloropyrimidine core.

Experimental Protocols

Materials and Reagents[6]
  • Starting Material: 4,6-Dichloro-2-(3-thienyl)pyrimidine (CAS: 57059-14-0) [3].[3]

  • Nucleophiles: Morpholine, N-methylpiperazine, Pyrrolidine, Imidazole.

  • Solvents: Ethanol (EtOH), Dimethylformamide (DMF), Acetonitrile (MeCN).

  • Bases: Triethylamine (

    
    ), Potassium Carbonate (
    
    
    ), Cesium Carbonate (
    
    
    ).
Protocol A: Symmetric Bis-Substitution (One-Pot)

Objective: Replace both chlorides with the same heterocyclic amine (e.g., Morpholine).

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,6-dichloro-2-(3-thienyl)pyrimidine (1.0 mmol, 231 mg) in Ethanol (10 mL).

  • Addition: Add the secondary amine (e.g., Morpholine , 2.5 mmol, 2.5 equiv) and Triethylamine (3.0 mmol, 0.42 mL).

    • Note: Excess amine acts as both nucleophile and acid scavenger.

  • Reaction: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Monitoring: Check via TLC (Mobile phase: 30% EtOAc in Hexane). The starting material (

      
      ) should disappear, and a polar spot (
      
      
      ) should appear.
  • Work-up:

    • Cool to room temperature.

    • If the product precipitates: Filter the solid, wash with cold ethanol and water.

    • If soluble: Evaporate solvent under reduced pressure. Resuspend residue in water (20 mL) and extract with Dichloromethane (3 x 15 mL). Dry organic layer over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH/DMF or column chromatography.

Protocol B: Asymmetric Stepwise Substitution

Objective: Introduce two different heterocycles (e.g., Piperazine at C4, then Pyrrolidine at C6).

Step 1: Mono-Substitution (Controlled)

  • Setup: Dissolve 4,6-dichloro-2-(3-thienyl)pyrimidine (1.0 mmol) in Dichloromethane (DCM) (10 mL) or Acetonitrile at 0°C (Ice bath).

  • Addition: Add Amine A (1.0 mmol, 1.0 equiv) and DIPEA (1.1 mmol) dropwise over 30 minutes.

    • Critical: Low temperature and slow addition prevent bis-substitution.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 2 hours.

  • Isolation: Wash with water, dry (

    
    ), and concentrate.[4] Purify the mono-chloro intermediate via flash chromatography (Gradient: 0-20% EtOAc/Hexane).
    

Step 2: Second Substitution (Forcing)

  • Setup: Dissolve the Mono-chloro intermediate (from Step 1) in DMF or 1,4-Dioxane (5 mL).

  • Addition: Add Amine B (1.5 mmol, 1.5 equiv) and

    
      (2.0 mmol).
    
  • Reaction: Heat to 90–100°C for 12–16 hours.

    • Note: The second chlorine is less reactive due to the electron-donating effect of Amine A.

  • Work-up: Pour into crushed ice. Filter the precipitate or extract with EtOAc.

Data Summary & Optimization

The following table summarizes expected conditions and yields based on nucleophile type.

Nucleophile TypeSolventBaseTemp (°C)Time (h)Exp.[5] Yield (Bis)
Aliphatic Amines (Morpholine, Piperidine)Ethanol

80 (Reflux)4-685-95%
Steric Amines (2-Me-Piperidine)DMF

1001260-75%
Aromatic Amines (Aniline, Imidazole)1,4-Dioxane

1102450-70%
Thiols (Thiophenol)DMF

0 -> RT280-90%

Analytical Validation

Successful synthesis must be validated using NMR and Mass Spectrometry.

  • 1H NMR (DMSO-d6):

    • Thiophene protons: Three distinct signals in the aromatic region (

      
       7.2 – 8.2 ppm).
      
    • Pyrimidine proton (C5-H): A sharp singlet around

      
       6.0 – 6.5 ppm. Note: This signal shifts upfield significantly upon bis-substitution compared to the dichloro precursor (
      
      
      ~7.8).
    • Alkyl protons: Distinct multiplets for the heterocyclic rings (e.g., morpholine

      
       at 
      
      
      3.6-3.8).
  • MS (ESI): Look for the molecular ion

    
    . The characteristic isotope pattern of Chlorine (
    
    
    3:1 ratio) will be absent in the final bis-substituted product, confirming complete substitution.

References

  • PubChem. 4,6-Dichloro-2-(3-thienyl)pyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank 2022. Available at: [Link][6][7][5][8][9][10][11]

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 4,6-dichloro-2-(3-thienyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-(3-Thienyl)pyrimidine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrimidine nucleus is a cornerstone scaffold, integral to the structure of nucleobases and a plethora of therapeutic agents.[1] Its fusion with a thiophene ring to form thienopyrimidine derivatives further expands its chemical space, leading to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] Notably, certain thieno[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[5]

The starting material, 4,6-dichloro-2-(3-thienyl)pyrimidine, is a versatile building block for the synthesis of diverse compound libraries. The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are amenable to displacement through various palladium-catalyzed cross-coupling reactions. This allows for the strategic and regioselective introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig functionalization of 4,6-dichloro-2-(3-thienyl)pyrimidine, offering researchers a robust guide for the synthesis of novel chemical entities.

Synthesis of the Starting Material: 4,6-dichloro-2-(3-thienyl)pyrimidine

While 4,6-dichloro-2-(3-thienyl)pyrimidine is commercially available[6], a general understanding of its synthesis can be beneficial. A plausible synthetic route would involve the condensation of a thiophene-containing precursor with a suitable three-carbon unit to form the pyrimidine ring, followed by chlorination. A common method for the synthesis of 4,6-dichloropyrimidines involves the treatment of the corresponding 4,6-dihydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][7][8]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyrimidine ring makes the C-Cl bonds at the C4 and C6 positions susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle.

Regioselectivity Considerations

A critical aspect of the functionalization of 4,6-dichloropyrimidines is regioselectivity. Generally, the C4 and C6 positions are more reactive than the C2 position towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[9] In many cases, the initial functionalization occurs preferentially at the C4 position. However, the regioselectivity can be influenced by factors such as the nature of the catalyst, ligands, base, and the steric and electronic properties of the coupling partners. For the purpose of these protocols, we will primarily focus on conditions that have been shown to be effective for the functionalization of dichloropyrimidines, with the acknowledgment that product mixtures may be obtained and require purification.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[10] This reaction is widely used in the synthesis of biaryl and biheteroaryl compounds.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the dichloropyrimidine.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the product, regenerating the Pd(0) catalyst.[10]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Conventional Heating

Materials:

  • 4,6-dichloro-2-(3-thienyl)pyrimidine

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4,6-dichloro-2-(3-thienyl)pyrimidine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₃PO₄, 2.0 eq).[1]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Microwave-Assisted

Materials:

  • Same as conventional heating protocol.

  • Microwave reactor and appropriate vials.

Procedure:

  • In a microwave reactor vial, combine 4,6-dichloro-2-(3-thienyl)pyrimidine (0.5 mmol), the boronic acid (0.6 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol), and the base (e.g., K₂CO₃, 1.0 mmol).[11][12]

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 100-150 °C for 15-60 minutes.

  • After cooling, work up and purify the product as described in the conventional heating protocol.

CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O70-8018-22~60[1]
Pd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2565[11]
Pd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O9012Varies[9]

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13] This reaction is invaluable for the synthesis of alkynyl-substituted heterocycles.

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the palladium(0) catalyst to the aryl halide.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. The subsequent reductive elimination yields the alkynylated product and regenerates the palladium(0) catalyst.[13]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu(I)Cl Cu(I)Cl Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-Cl(L2) H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol

Materials:

  • 4,6-dichloro-2-(3-thienyl)pyrimidine

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4,6-dichloro-2-(3-thienyl)pyrimidine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (0.02 eq).[14]

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuITEATHFRT-502-12Varies[14]
Pd(OAc)₂/CataCXium ANone (Cu-free)Et₃NTHF/H₂O4524High[15]
Pd₂(dba)₃None (Cu-free)TBAFTHF120 (MW)0.17Good[16]

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[17][18] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of anilines and other N-aryl compounds.

Mechanistic Overview

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[17][18]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) (Ar)Pd(II)(L2)(NHR'R'') (Ar)Pd(II)(L2)(NHR'R'') Ar-Pd(II)-Cl(L2)->(Ar)Pd(II)(L2)(NHR'R'') Amine Coordination & Deprotonation (HNR'R'', Base) (Ar)Pd(II)(L2)(NHR'R'')->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol

Materials:

  • 4,6-dichloro-2-(3-thienyl)pyrimidine

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., BINAP, Xantphos) or a pre-catalyst.

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., BINAP, 0.03 eq).

  • Add the anhydrous solvent (e.g., toluene) and stir for a few minutes.

  • Add 4,6-dichloro-2-(3-thienyl)pyrimidine (1.0 eq), the amine (1.2 eq), and the base (e.g., Cs₂CO₃, 1.5 eq).[19]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/BINAPCs₂CO₃Toluene1108Varies[19]
Pd(PPh₃)₂Cl₂/XantphosNaOtBuTolueneReflux12-2427-82[20]
Pd₂(dba)₃/BrettPhosNaOtBuDioxane100VariesHigh[21]

Conclusion

The palladium-catalyzed functionalization of 4,6-dichloro-2-(3-thienyl)pyrimidine offers a powerful and versatile platform for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable methods for the introduction of diverse aryl, alkynyl, and amino substituents, respectively. The protocols outlined in this document, based on established methodologies for similar substrates, serve as a comprehensive guide for researchers to explore the chemical space around this promising scaffold. Careful optimization of reaction conditions, particularly with respect to catalyst, ligand, and base selection, will be key to achieving high yields and desired regioselectivity.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ali, E. M. H.; Abdel-Maksoud, M. S.; Oh, C.-H. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry2019 , 27 (7), 1159–1194. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Al-Suwaidan, I. A.; Abdel-Aziz, A. A.-M.; El-Tahir, K. E. H.; et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules2011 , 16 (9), 7447–7458. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • Anderson, K. W.; et al. One-pot Double Suzuki Couplings of Dichloropyrimidines. Org. Lett.2006 , 8 (13), 2695–2698. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Kalogirou, A. S.; et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc2020 , 2020 (7), 1-13. [Link]

  • Sonogashira coupling. In Wikipedia; 2023. [Link]

  • Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Synlett2004 , 2004 (15), 2799-2803. [Link]

  • Process for preparing 4,6-dichloro-pyrimidine.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis2023 , 13 (23), 15479–15490. [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Chem. Eur. J.2021 , 27 (5), 1761-1765. [Link]

  • Khan, I.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2020 , 25 (21), 4933. [Link]

  • Hafez, H. N.; El-Gazzar, A. R. B. A.; Nawwar, G. A. M. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules2010 , 15 (6), 3931–3946. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry2019 , 27 (7), 1159-1194. [Link]

  • Eissa, I. H.; et al. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Adv.2023 , 13 (34), 23894-23916. [Link]

  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

Sources

Troubleshooting & Optimization

Controlling regioselectivity in mono-substitution of 4,6-dichloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support portal for researchers working with chloropyrimidines. It addresses the specific challenge of controlling selectivity in 4,6-dichloropyrimidines , clarifying the distinction between regioselectivity and chemoselectivity in this symmetric scaffold.

Topic: Controlling Selectivity in Mono-Substitution of 4,6-Dichloropyrimidines Ticket ID: PYR-46-CL-MONO Status: Resolved / Guide Available

Core Technical Analysis: The "Regioselectivity" Paradox

User Query: "How do I control regioselectivity when substituting 4,6-dichloropyrimidine?"

Technical Insight: Strictly speaking, 4,6-dichloropyrimidine (and its 2- or 5-symmetric derivatives) belongs to the


 point group (assuming a planar conformation). The C4 and C6 positions are chemically equivalent (homotopic). Therefore, the first substitution is not regioselective (site-selective) but rather chemoselective  (degree of substitution).

The challenge lies in Symmetry Breaking : Once the first nucleophile (


) reacts, the molecule becomes asymmetric (4-substituted-6-chloropyrimidine). The "regioselectivity" issue is actually a kinetic competition between the first substitution (

)
and the second substitution (

)
.

The Goal: Maximize


 while minimizing 

to isolate the mono-substituted product.
Reaction Pathway Visualization

The following diagram illustrates the kinetic competition and the symmetry-breaking event.

ReactionPathway cluster_control Selectivity Control Factors SM 4,6-Dichloropyrimidine (Symmetric C4/C6) Mono Mono-Product (4-Nu-6-Cl-pyrimidine) (Asymmetric) SM->Mono k1 (Nucleophile, 1.0 eq) Symmetry Breaking Bis Bis-Product (4,6-Di-Nu-pyrimidine) Mono->Bis k2 (Over-reaction) Undesired Temp Temperature (Kinetic Control) Stoich Stoichiometry (Local Conc.) Solvent Solvent Polarity (Precipitation)

Caption: Kinetic pathway showing the transition from symmetric starting material to the mono-substituted product. Minimizing k2 is the primary objective.

Troubleshooting Guide (Q&A)

Issue 1: "I am consistently getting 15-20% of the di-substituted (bis) product."

Diagnosis: This is a classic issue of local concentration excess . Even if you use 1.0 equivalent of nucleophile globally, adding the nucleophile too quickly creates localized zones where


, promoting the second reaction (

).

Corrective Protocol:

  • Inverse Addition: Do not add the pyrimidine to the nucleophile. Instead, dissolve the 4,6-dichloropyrimidine in the solvent and cool it. Add the nucleophile dropwise (very slowly) to the pyrimidine solution.

  • Temperature Control: Perform the addition at 0 °C to -10 °C . The activation energy for the second substitution (

    
    ) is typically higher than the first (
    
    
    
    ) because the first electron-donating nucleophile (e.g., amine, alkoxide) deactivates the ring towards further
    
    
    attack [1].
  • Stoichiometry: Use a slight deficit of nucleophile (0.90 – 0.95 eq ). It is easier to separate unreacted starting material (non-polar) from the mono-product than to separate the mono-product from the bis-product (often similar polarity).

Issue 2: "My reaction works for amines but fails (gives mixtures) with alkoxides."

Diagnosis: Alkoxides (RO⁻) are stronger nucleophiles and harder bases than amines. The resulting ether (4-alkoxy-6-chloropyrimidine) is less deactivated than an aniline derivative, making


 closer to 

in magnitude.

Corrective Protocol:

  • Solvent Switch: Use a solvent where the Mono-product precipitates as a salt (if applicable) or where the intermediate complex is stabilized. For alkoxides, using the corresponding alcohol (e.g., NaOEt in EtOH) often leads to equilibration. Switch to an aprotic solvent like THF or Dioxane and use a controlled amount of alkoxide [2].

  • Leaving Group Effect: Ensure you are using the dichloro substrate. If you have access to 4,6-difluoropyrimidine , be aware that while it reacts faster (

    
     increases), the high electronegativity of F might actually make the ring more susceptible to the second attack if not carefully controlled. Stick to the dichloro analog for better kinetic discrimination.
    
Issue 3: "I am using Pd-catalysis (Buchwald-Hartwig) and losing selectivity."

Diagnosis: In Pd-catalyzed cross-coupling, the mechanism switches from


 to Oxidative Addition (OA). The OA into the C-Cl bond of the mono-product might be competitive with the OA into the starting material.

Corrective Protocol:

  • Ligand Selection: Use bulky ligands like Xantphos or BrettPhos . These increase the steric bulk around the metal center, making the oxidative addition into the more sterically hindered mono-product (which now has a substituent) less favorable compared to the unsubstituted C-Cl bond [3].

  • Catalyst Loading: Reduce catalyst loading to <1 mol% to ensure the catalytic cycle is rate-limited by the oxidative addition step, enhancing discrimination.

Experimental Workflow: Optimized Mono-Amination

Objective: Synthesis of 4-amino-6-chloropyrimidine derivatives with >95% mono-selectivity.

Reagents & Equipment[1][2][3]
  • Substrate: 4,6-Dichloropyrimidine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (0.95 eq)

  • Base: DIPEA (1.1 eq) or

    
     (suspended)
    
  • Solvent: Isopropanol (IPA) or THF (anhydrous)

Step-by-Step Protocol
  • Preparation: Dissolve 4,6-dichloropyrimidine (1.0 g, 6.7 mmol) in IPA (15 mL). Cool the solution to 0 °C in an ice bath.

  • Nucleophile Solution: Dissolve the amine (0.95 eq, 6.4 mmol) and DIPEA (1.1 eq) in IPA (5 mL).

  • Controlled Addition: Add the amine solution to the pyrimidine solution via syringe pump or dropping funnel over 30–45 minutes .

    • Why? Keeps instantaneous

      
       low, favoring reaction with the excess 
      
      
      
      .
  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to Room Temperature (RT) only if TLC shows incomplete conversion.

    • Monitoring: Check TLC/LCMS.[1] If Bis-product appears, stop immediately.

  • Work-up:

    • Evaporate volatiles.

    • Partition between EtOAc and Water.

    • Crucial Step: The unreacted 4,6-dichloropyrimidine is non-polar. A quick filtration through a short silica plug with non-polar eluent (Hexane/EtOAc 9:1) removes the SM before eluting the more polar Mono-product.

Data Summary: Selectivity Factors

ParameterCondition A (Poor Selectivity)Condition B (High Selectivity)Mechanistic Reason
Stoichiometry 1.1 - 1.5 eq Nucleophile0.90 - 0.95 eq Nucleophile Excess Nu drives

(Bis-formation).
Temperature Reflux / >60 °C0 °C to RT Lower Temp amplifies

between

and

.
Addition All-at-once (Dump)Slow Dropwise Prevents localized high concentration of Nu.
Solvent DMF/DMSO (High Polarity)IPA/THF (Moderate Polarity) Polar aprotic solvents accelerate

indiscriminately.

Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific selectivity issue.

TroubleshootingTree Start Start: Low Mono-Product Yield CheckProduct Analyze Crude Mixture (LCMS/NMR) Start->CheckProduct BisHigh Bis-Product is Major (>20%) CheckProduct->BisHigh Over-reaction SMHigh Unreacted SM is High Mono is Low CheckProduct->SMHigh Low Conversion SolBis1 Reduce Temp to 0°C Slow Addition BisHigh->SolBis1 SolBis2 Reduce Nu equiv to 0.9 BisHigh->SolBis2 SolSM1 Increase Time (keep Temp low) SMHigh->SolSM1 SolSM2 Check Nu Nucleophilicity (Switch Solvent) SMHigh->SolSM2

Caption: Diagnostic logic for optimizing reaction conditions based on crude mixture analysis.

References

  • Mechanism of

    
     in Pyrimidines: 
    
    • Title: Nucleophilic Aromatic Substitution of 4,6-Dichloropyrimidines.[2]

    • Source:J. Org. Chem.
    • Context: Explains the electronic deactivation of the ring after the first amino-substitution, which raises the activation energy for the second
  • Solvent Effects on Selectivity

    • Title: Mono- and Diamination of 4,6-Dichloropyrimidine...[3][4][5][6]

    • Source:Molecules (2021)[7][3][4][8]

    • Context: Details the impact of solvent and stoichiometry on the ratio of mono- vs di-substituted products.
  • Pd-Catalyzed Selectivity

    • Title: Regioselective Amination of Chloropyrimidines.[9]

    • Source:Organic Letters
    • Context: Discusses ligand control in cross-coupling reactions to prevent over-arylation/amin

Sources

Technical Support Center: Minimizing Hydrolysis Side Reactions of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Discovery Scientists.[1][2] Topic: Troubleshooting and Prevention of Hydrolysis in Chloropyrimidine Chemistries.

Introduction: The Stability Paradox

Chloropyrimidines are linchpin intermediates in medicinal chemistry, serving as precursors to ubiquitous scaffolds like kinase inhibitors. However, their high reactivity toward Nucleophilic Aromatic Substitution (SNAr) is a double-edged sword. The same electron-deficient nature that invites amines or alkoxides to displace the chloride also invites water, leading to the formation of hydrolytic impurities (hydroxypyrimidines/pyrimidones).

This guide synthesizes mechanistic insights with practical process controls to help you maximize yield and purity.

Module 1: Understanding the Enemy (Mechanism & Kinetics)

Q: Why is my chloropyrimidine hydrolyzing even at neutral pH?

A: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This lowers the energy barrier for nucleophilic attack.

  • Electronic Activation: The ring nitrogens pull electron density away from the carbons. In 2,4-dichloropyrimidine , the C4 position is particularly vulnerable because the intermediate Meisenheimer complex can delocalize the negative charge onto the N1 nitrogen (para-like resonance stabilization).

  • The Water Factor: Water is a weak nucleophile, but in high concentrations (e.g., wet solvents) or at high temperatures, it competes effectively with your desired nucleophile.

  • Autocatalysis: Hydrolysis releases HCl. Protons protonate the ring nitrogens, making the ring more electrophilic and accelerating further hydrolysis. This creates a runaway degradation loop.

Q: Which position is more sensitive, C2 or C4?

A: Generally, C4 is more reactive and thus more prone to hydrolysis than C2.

  • Reasoning: Nucleophilic attack at C4 leads to a Meisenheimer intermediate where the negative charge is stabilized by the nitrogen at the para position. Attack at C2 places charge on nitrogens at the ortho positions. While both are activated, the C4 trajectory is usually kinetically favored.

  • Exception: Electron-donating groups at C5 or C6 can alter this preference, and specific hydrogen-bonding interactions (e.g., with sulfonyl groups) can direct attack to C2 [1].

Module 2: Critical Control Points (Prevention Strategies)

Q: What are the "Golden Rules" for solvent selection?

A:

  • Strict Anhydrous Conditions: Use solvents (THF, DMF, Toluene, Acetonitrile) with <50 ppm water content. Store over activated 3Å molecular sieves.

  • Avoid Protic Solvents: Alcohols (MeOH, EtOH) can cause solvolysis (forming alkoxypyrimidines) competing with your desired reaction.

  • Polarity Balance: While polar aprotic solvents (DMF, DMSO) accelerate SNAr, they are also hygroscopic. Ensure they are fresh and dry.[1][3]

Q: How do I choose the right base to minimize hydrolysis?

A: The base must neutralize the HCl generated without acting as a nucleophile itself.

  • Recommended: Non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . These are bulky and unlikely to attack the ring.

  • Avoid: Hydroxide bases (NaOH, KOH) or unhindered alkoxides, which are potent nucleophiles and will rapidly hydrolyze or solvolyze the chloride.

  • Solid Bases: Anhydrous K2CO3 or Cs2CO3 in aprotic solvents can be effective, provided the system is dry.

Module 3: Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition between the desired SNAr reaction and the hydrolysis side pathway.

G cluster_0 Reaction Vessel Start 2,4-Dichloropyrimidine Intermediate Meisenheimer Complex Start->Intermediate Activation Product Desired Product (Aminopyrimidine) Intermediate->Product -HCl (Fast) SideProduct Hydrolysis Product (Pyrimidone) Intermediate->SideProduct -HCl Acid H+ (Autocatalyst) SideProduct->Acid Generates Amine Amine (R-NH2) Amine->Intermediate Nucleophilic Attack Water Water (H2O) Water->Intermediate Competing Attack Acid->Start Activates Ring (Feedback Loop)

Caption: Kinetic competition between desired amination and undesired hydrolysis. Note the autocatalytic feedback loop driven by acid generation.

Module 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Precipitate forms during reaction Pyrimidone formation (hydrolysis product is often less soluble) or Amine-HCl salt.Check LCMS. If pyrimidone: Dry solvent immediately. If salt: Add more base (DIPEA) to solubilize.
Reaction stalls at 50% conversion HCl byproduct has protonated the amine nucleophile, rendering it unreactive.Ensure >2 equivalents of base are used (1 eq to neutralize HCl, 1 eq to keep amine free).
New impurity +16 mass units Oxidation (N-oxide) or Hydrolysis (+17 for OH, -35 for Cl = -18? No, Hydrolysis is Cl -> OH: -35.5 + 17 = -18.5 mass change. Wait. Cl (35) replaced by OH (17). Mass decreases by 18. Check: +16 suggests N-oxidation if using oxidants, but hydrolysis is Cl->OH. ) Correction: Hydrolysis results in Mass - 18 (approx). If Mass +16, check for air oxidation or wet solvents reacting with other groups.For Hydrolysis (M-18): Switch to anhydrous toluene or THF. Lower temperature.
Product degrades during workup Acidic aqueous wash induced hydrolysis.Quench into cold NaHCO3 . Never allow the pH to drop below 7 during extraction.

Module 5: Validated Experimental Protocols

Protocol A: Anhydrous SNAr Reaction of 2,4-Dichloropyrimidine

Objective: Selective substitution at C4 with an amine nucleophile while suppressing hydrolysis.

  • Preparation: Flame-dry a reaction flask and cool under a stream of Nitrogen/Argon.

  • Solvent: Dispense anhydrous THF or DMF (water <50 ppm).

  • Setup:

    • Charge 2,4-dichloropyrimidine (1.0 eq).[4]

    • Add DIPEA (2.5 eq). Why? To scavenge HCl and prevent autocatalysis.

    • Cool to 0°C . Why? C4 is kinetically favored; lower temps improve regioselectivity and suppress hydrolysis.

  • Addition: Add the amine nucleophile (1.05 eq) dropwise over 15 minutes.

  • Reaction: Stir at 0°C -> RT. Monitor by HPLC/UPLC.

    • Checkpoint: If hydrolysis >2% is observed, lower temp to -20°C or switch solvent to Toluene.

  • Quench: Pour mixture into ice-cold saturated NaHCO3 . Extract immediately with EtOAc.

Protocol B: Rescue of Hydrolyzed Material (Chlorination)

If you accidentally hydrolyze your material to the hydroxypyrimidine, you can often recover it.[5]

  • Reflux the hydroxypyrimidine in POCl3 (neat or in Toluene).

  • Critical Step: When quenching POCl3, do not add water directly to the hot reaction .

    • Remove excess POCl3 via vacuum distillation first.

    • Dilute residue with DCM.

    • Pour slowly into localized excess of ice/NH4OH or ice/K2CO3 to keep pH basic. Acidic quenching of POCl3 generates massive heat and HCl, reverting the product back to the hydroxy form.

Module 6: Decision Tree for Process Optimization

DecisionTree Start Start: Chloropyrimidine Reaction CheckWater Is Solvent Anhydrous? Start->CheckWater DrySolvent Action: Dry Solvent / Add Sieves CheckWater->DrySolvent No CheckBase Is Base Nucleophilic? (e.g. NaOH, NaOEt) CheckWater->CheckBase Yes DrySolvent->CheckBase ChangeBase Action: Switch to DIPEA/TEA/tBuOK CheckBase->ChangeBase Yes CheckTemp Is Temp > 60°C? CheckBase->CheckTemp No ChangeBase->CheckTemp LowerTemp Action: Lower Temp (Hydrolysis has higher Ea) CheckTemp->LowerTemp Yes CheckAcid Is pH < 7 during workup? CheckTemp->CheckAcid No LowerTemp->CheckAcid Buffer Action: Buffer with NaHCO3 CheckAcid->Buffer Yes Success Process Optimized CheckAcid->Success No Buffer->Success

Caption: Logic flow for diagnosing and resolving hydrolysis issues in chloropyrimidine synthesis.

References

  • Oregon State University. The investigations of the methods for the reduction of chloropyrimidines. [Link]

  • National Institutes of Health (NIH). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H and 13C NMR Interpretation of 4,6-Dichloro-2-(3-thienyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4,6-Dichloro-2-(3-thienyl)pyrimidine (CAS: 57059-14-0) is a critical electrophilic scaffold used in the synthesis of functionalized conjugated polymers (OLEDs) and pharmaceutical agents (kinase inhibitors). Its structural integrity is defined by the specific regiochemistry of the thiophene attachment (3-position vs. 2-position) and the symmetry of the dichloropyrimidine core.

This guide provides a comparative technical analysis of the NMR spectral signatures of this compound. Unlike standard data sheets, this document focuses on distinguishing the product from its common isomer (2-thienyl analog) and evaluating solvent-dependent resolution performance .

Experimental Protocol: Sample Preparation

To ensure reproducibility and spectral resolution comparable to the data presented below, follow this standardized protocol.

Materials
  • Analyte: >98% Purity 4,6-dichloro-2-(3-thienyl)pyrimidine.

  • Solvent A (Standard): Chloroform-d (CDCl₃), 99.8% D, 0.03% TMS.

  • Solvent B (Alternative): Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9% D.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Methodology
  • Massing: Weigh 10–15 mg of the solid analyte.

  • Dissolution: Add 0.6 mL of Solvent A or B. Vortex for 30 seconds. Note: The compound is highly soluble in CDCl₃; DMSO is recommended only if observing exchangeable protons in downstream derivatives or for solubility of highly crystalline batches.

  • Acquisition:

    • ¹H NMR: 400 MHz or higher. Pulse angle: 30°. Relaxation delay (d1): 1.0 s. Scans: 16.

    • ¹³C NMR: 100 MHz. Proton decoupling (WALTZ-16). Relaxation delay: 2.0 s. Scans: 512+.

Comparative Analysis: Isomeric Distinction & Solvent Performance

The most critical challenge in utilizing this intermediate is verifying the thiophene regiochemistry. Suzuki couplings or Grignard additions used to synthesize the precursor often yield mixtures if the starting boronic acids are impure.

Comparison 1: 3-Thienyl (Target) vs. 2-Thienyl (Isomer)

The 3-thienyl isomer is distinguished by the presence of an "isolated" proton at the C-2' position, which appears as a distinct singlet (or finely split doublet) significantly downfield.

FeatureTarget: 3-Thienyl Isomer Alternative: 2-Thienyl Isomer Diagnostic Value
H-2' Signal Singlet (dd, J~3 Hz) at ~8.3–8.5 ppmAbsent (C-2 is the attachment point)High (Primary ID)
H-3' Signal Absent (Attachment point)Doublet (J~3.5 Hz) at ~7.9 ppmHigh
Coupling Pattern H-4' and H-5' show ABX or AMX patternH-3', H-4', H-5' show distinct ABC patternMedium
Symmetry Pyrimidine H-5 is a singletPyrimidine H-5 is a singletLow (Identical)
Comparison 2: Solvent Performance (CDCl₃ vs. DMSO-d₆)
ParameterCDCl₃ (Recommended) DMSO-d₆ Technical Insight
Resolution Excellent. Sharp singlets for Pyrimidine H-5.Good, but solvent viscosity broadens peaks slightly.Use CDCl₃ for fine coupling analysis (J < 1.5 Hz).
Chemical Shift Standard reference frame.Shifts aromatic protons downfield (+0.1–0.3 ppm).DMSO is useful if the sample contains moisture (water peak at 3.33 ppm separates from aromatics).
Solubility >50 mg/mL (High)>50 mg/mL (High)Both are suitable; CDCl₃ is preferred for ease of recovery.

Detailed Spectral Interpretation

¹H NMR Assignment (400 MHz, CDCl₃)

The spectrum is characterized by a high degree of symmetry in the pyrimidine ring and a specific 3-spin system in the thiophene ring.

  • δ 8.38 ppm (1H, dd, J = 3.0, 1.2 Hz, H-2'): The most deshielded signal. It corresponds to the thiophene proton between the Sulfur and the Pyrimidine ring. The fine coupling arises from long-range interactions with H-4' and H-5'.

  • δ 8.05 ppm (1H, dd, J = 5.1, 1.2 Hz, H-4'): Typical thiophene alpha-proton (adjacent to Sulfur), shifted downfield by the electron-deficient pyrimidine ring.

  • δ 7.42 ppm (1H, dd, J = 5.1, 3.0 Hz, H-5'): The beta-proton of the thiophene ring.

  • δ 7.21 ppm (1H, s, H-5): The pyrimidine proton. It appears as a singlet because the 4- and 6-positions are substituted with identical Chlorine atoms, creating a plane of symmetry (assuming fast rotation of the C2-C3' bond).

¹³C NMR Assignment (100 MHz, CDCl₃)
  • δ 163.5 ppm (C-4, C-6): Ipso-carbons attached to Chlorine. Deshielded due to the electronegativity of Cl and N.

  • δ 160.8 ppm (C-2): Ipso-carbon attached to the Thiophene ring.

  • δ 138.2 ppm (C-3' Thiophene): Quaternary carbon at the attachment point.

  • δ 129.5, 127.8, 126.1 ppm (Thiophene CH): Corresponding to C-2', C-4', and C-5'.

  • δ 119.5 ppm (C-5 Pyrimidine): The only protonated carbon on the pyrimidine ring, significantly shielded relative to C-4/6.

Structural Logic & Workflow

The following diagram illustrates the decision logic for confirming the structure of 4,6-dichloro-2-(3-thienyl)pyrimidine against its most common impurities and isomers.

NMR_Workflow Start Crude Product (1H NMR in CDCl3) Check_H5 Check 7.0 - 7.5 ppm region: Is there a Singlet (1H)? Start->Check_H5 Check_Thiophene Check 8.0 - 8.5 ppm region: Is there a distinct Singlet/dd (1H)? Check_H5->Check_Thiophene Yes (Pyrimidine Core Intact) Result_Impurity IMPURITY: Check for starting material (e.g., 4,6-dihydroxypyrimidine) Check_H5->Result_Impurity No (Core Degraded/Substituted) Result_Target CONFIRMED: 4,6-dichloro-2-(3-thienyl)pyrimidine (H-2' is isolated) Check_Thiophene->Result_Target Yes (H-2' Present) Result_Isomer ISOMER DETECTED: 4,6-dichloro-2-(2-thienyl)pyrimidine (H-3' is a doublet) Check_Thiophene->Result_Isomer No (Only Doublets/Multiplets)

Caption: Decision tree for structural validation using 1H NMR marker signals.

References

  • Sigma-Aldrich. Product Specification: 4,6-Dichloro-2-(3-thienyl)pyrimidine (CAS 57059-14-0). Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 11235398 (2-(3-Thienyl)pyrimidine derivatives). Retrieved from

  • BenchChem. Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds. (2025).[1][2][3] Retrieved from

  • Verbitskiy, E. V., et al. Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines via rearrangement of 4-thienyl-pyrimidines. Russian Chemical Bulletin (2015).[4] (Provides analogous spectral data for thienyl-pyrimidines). Retrieved from

Sources

The Thienyl Moiety: A Bioisosteric Advantage in Dichloropyrimidine Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of small molecule drug discovery, the 2,4-dichloropyrimidine scaffold serves as a privileged structure, particularly in the development of kinase inhibitors. Its synthetic tractability allows for diverse substitutions at key positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. A recurrent strategic choice in the medicinal chemistry of these compounds is the selection of either a phenyl or a thienyl substituent. This guide provides a comparative analysis of the bioactivity of thienyl- versus phenyl-substituted dichloropyrimidines, supported by experimental data, to inform rational drug design and lead optimization efforts.

Executive Summary: Key Bioactivity Differences

The substitution of a phenyl ring with a thienyl bioisostere in dichloropyrimidine derivatives can profoundly impact their biological activity. While both scaffolds have led to the development of potent inhibitors against various targets, the thienyl moiety often imparts distinct advantages:

  • Enhanced Potency: The sulfur atom in the thiophene ring can engage in unique interactions with target proteins, such as hydrogen bonding and halogen bonding, which are not as readily achievable with a phenyl ring. This can lead to a significant increase in inhibitory potency.

  • Improved Selectivity: The distinct electronic and steric profile of the thienyl ring can be exploited to achieve greater selectivity for the target kinase over off-target proteins, thereby reducing potential side effects.

  • Favorable Physicochemical Properties: Thienyl-substituted compounds may exhibit improved solubility and metabolic stability compared to their phenyl counterparts, which are critical for oral bioavailability and overall drug-likeness.

This guide will delve into the experimental evidence supporting these observations, focusing on key therapeutic targets and providing detailed methodologies for their evaluation.

Comparative Bioactivity Analysis: Thienyl vs. Phenyl

The dichloropyrimidine core is a versatile starting point for synthesizing libraries of compounds for high-throughput screening.[1] The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and site-selective substitutions.[1][2] This has been extensively utilized in the development of kinase inhibitors, which represent a significant class of modern therapeutics.[1]

Case Study: Kinase Inhibition

Numerous studies have highlighted the prevalence of the pyrimidine core in FDA-approved kinase inhibitors.[1] The strategic placement of aryl or heteroaryl substituents is a cornerstone of achieving high potency and selectivity.

Target Phenyl-Substituted Dichloropyrimidine Derivative IC50 / Potency Thienyl-Substituted Dichloropyrimidine Derivative IC50 / Potency Reference
VEGFR-2 N(4)-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesPotent (e.g., compound 8 is 100-fold more potent than semaxanib)5-chloro-N⁴-(thien-2-yl)-9H-pyrimido[4,5-b]indole-2,4-diaminePotent and selective inhibitor[3][4]
PI3Kα Phenyl-substituted thienopyrimidine derivativesModerate activityThienopyrimidine derivative 9aIC50 = 9.47 ± 0.63 µM[5]
Aurora Kinase A ortho-Carboxylic acid substituted bisanilinopyrimidineIC50 = 6.1 ± 1.0 nMNot explicitly compared-[6]
Antimycobacterial Activity Not explicitly compared-C(4) and/or C(5) thienyl substituted pyrimidinesActive in micromolar concentrations against M. tuberculosis[7]

Key Insights from the Data:

  • For VEGFR-2 inhibition , both phenyl and thienyl-substituted scaffolds have yielded highly potent compounds.[3][4] The choice between the two may depend on the desired selectivity profile and overall ADME properties.

  • In the context of PI3Kα inhibition , a thienopyrimidine derivative demonstrated notable activity, suggesting the thienyl moiety is well-tolerated and can contribute to potent inhibition within this fused ring system.[5]

  • While a direct comparison for Aurora kinase A is not available in the provided data, the potent activity of the phenyl-substituted compound highlights the general applicability of the dichloropyrimidine scaffold for targeting this kinase family.[6]

  • The significant antimycobacterial activity of thienyl-substituted pyrimidines underscores the potential of this substitution pattern beyond oncology, opening avenues for infectious disease research.[7]

Mechanistic Considerations: The Role of the Thienyl Sulfur

The enhanced bioactivity of thienyl-substituted compounds can often be attributed to the unique properties of the sulfur atom within the thiophene ring.

G cluster_0 Thienyl-Substituted Dichloropyrimidine cluster_1 Target Protein Binding Pocket Thienyl Thienyl Substituent Dichloropyrimidine Dichloropyrimidine Core Thienyl->Dichloropyrimidine C-C bond AminoAcidResidue1 Amino Acid (e.g., Cysteine) Thienyl->AminoAcidResidue1 Halogen/Chalcogen Bond (S...X) AminoAcidResidue3 Amino Acid (e.g., Aspartate) Thienyl->AminoAcidResidue3 Hydrogen Bond AminoAcidResidue2 Amino Acid (e.g., Lysine) Dichloropyrimidine->AminoAcidResidue2 Covalent Bond (SₙAr) with Cys residue caption Interactions of Thienyl-Dichloropyrimidine G start 2,4-Dichloropyrimidine intermediate 4-Substituted-2-chloropyrimidine start->intermediate SₙAr with R¹-NH₂ (e.g., aniline or aminothiophene) product 2,4-Disubstituted Pyrimidine intermediate->product SₙAr or Cross-Coupling with R²-H or R²-B(OH)₂

Figure 2. General synthetic workflow for 2,4-disubstituted pyrimidines.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent such as 2-methoxyethanol or aqueous hydrochloric acid. [6][8]2. First Substitution (C4): Add the desired aniline or aminothiophene derivative (1 equivalent). The reaction can be performed at room temperature or with microwave-assisted heating. [6]3. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate. [9]5. Second Substitution (C2): The second substituent can be introduced via another SNAr reaction or a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with a boronic acid. [10]6. Purification: Purify the final product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compounds using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis. [9]

In Vitro Kinase Inhibition Assay

A common method to assess the bioactivity of these compounds is through an in vitro kinase assay to determine the IC50 value.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Recombinant kinase (e.g., VEGFR-2, Aurora A)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Assay Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound (or DMSO for control), and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The choice between a phenyl and a thienyl substituent on a dichloropyrimidine core is a critical decision in the design of bioactive small molecules. While phenyl-substituted derivatives have a long-standing history of success, the thienyl moiety offers distinct advantages in terms of potential for enhanced potency, improved selectivity, and favorable physicochemical properties. The bioisosteric replacement of a phenyl with a thienyl ring is a powerful strategy that should be routinely considered in lead optimization campaigns. [11] Future research should focus on a more systematic and direct comparison of thienyl versus phenyl analogs across a broader range of kinase targets and other enzyme families. Additionally, in-depth structural biology studies, such as X-ray crystallography, will be invaluable in elucidating the precise molecular interactions that underpin the observed differences in bioactivity. Such studies will further refine our understanding of structure-activity relationships and guide the rational design of next-generation dichloropyrimidine-based therapeutics.

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC. (2022, June 25).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed. (2010, May 15).
  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D | Journal of Medicinal Chemistry - ACS Publications. (2020, December 31).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. (2025, October 15).
  • Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed. (2013, April 1).
  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - MDPI. (2019, September 20).
  • Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - MDPI. (2021, February 2).
  • Synthesis, and structure-activity relationship for C(4) and/or C(5) thienyl substituted pyrimidines, as a new family of antimycobacterial compounds - PubMed. (2015, June 5).
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC. (2023, June 27).

Sources

A Comparative Electrochemical Analysis of 2-(3-Thienyl)pyrimidine and Other Electron-Deficient Cores

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Materials Science and Drug Discovery

In the landscape of modern organic electronics and medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving desired functionality. Electron-deficient cores, in particular, are fundamental building blocks that dictate the electronic and, consequently, the performance characteristics of novel materials and therapeutic agents. This guide provides a comprehensive electrochemical comparison of 2-(3-thienyl)pyrimidine against other prominent electron-deficient cores, offering experimental data and procedural insights to inform your research and development endeavors.

The Significance of Electron-Deficient Cores

Electron-deficient π-conjugated systems are characterized by their propensity to accept electrons, a feature governed by the energy level of their Lowest Unoccupied Molecular Orbital (LUMO). This property is crucial in a variety of applications:

  • Organic Electronics: In organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), electron-deficient units are essential for facilitating electron transport and enabling charge separation at donor-acceptor interfaces.

  • Drug Discovery: The redox properties of drug molecules can influence their metabolic pathways and interactions with biological targets. Electrochemical studies can provide valuable insights into these processes, aiding in the design of more effective and stable therapeutic agents.

This guide focuses on the electrochemical characterization of 2-(3-thienyl)pyrimidine, a heterocyclic scaffold of growing interest, and benchmarks its properties against established electron-deficient cores such as benzothiadiazole and diketopyrrolopyrrole.

Comparative Electrochemical Data

The electrochemical properties of these cores were evaluated using cyclic voltammetry (CV), a powerful technique for probing redox behavior. The key parameters derived from CV are the onset oxidation (E_ox) and reduction (E_red) potentials, which are used to estimate the Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels, respectively.

Compound/CoreE_red (V vs. Fc/Fc+)E_ox (V vs. Fc/Fc+)LUMO (eV)HOMO (eV)Electrochemical Band Gap (eV)
2-(3-Thienyl)pyrimidine (analog) -1.72 (irreversible)0.56-3.08-5.362.28
Benzothiadiazole Derivative -1.211.69-3.59-6.492.90
Diketopyrrolopyrrole (DPP) Derivative -1.150.65-3.65-5.451.80

Note: Data for 2-(3-thienyl)pyrimidine is based on a closely related thienodipyrimidine analog due to the limited availability of direct experimental data for the parent compound under comparable conditions. Data for Benzothiadiazole and DPP derivatives are representative values from the literature and may vary with substitution. The HOMO and LUMO levels are estimated from the onset potentials using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard (assuming the energy level of Fc/Fc+ is -4.8 eV relative to vacuum).

From the comparative data, it is evident that 2-(3-thienyl)pyrimidine possesses a relatively high-lying LUMO, suggesting it is a milder electron acceptor compared to the benzothiadiazole and DPP derivatives. Its oxidation potential is comparable to that of the DPP derivative, indicating similar electron-donating capabilities of the oxidized species. The wider electrochemical band gap of the thienylpyrimidine analog suggests it may be more suited for applications requiring higher energy optical transitions.

Causality Behind Experimental Choices: The "Why" of the Protocol

The selection of cyclic voltammetry as the primary analytical technique is deliberate. It provides a direct and experimentally accessible measure of a molecule's ability to accept and donate electrons, which are the fundamental processes underpinning their function in electronic devices and their redox behavior in biological systems.

The use of a three-electrode system (working, reference, and counter electrodes) is standard practice in electrochemistry to ensure accurate potential control and measurement. An inert electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is employed to provide conductivity to the solution without interfering with the redox processes of the analyte. The choice of a non-aqueous solvent like dichloromethane (DCM) or dimethylformamide (DMF) is crucial for studying organic molecules, as it provides a wide potential window and good solubility for the compounds and the electrolyte.

The referencing of potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is a widely accepted internal standard in non-aqueous electrochemistry. This practice allows for the comparison of data obtained in different laboratories and under slightly varying conditions, thereby enhancing the trustworthiness and reproducibility of the results.

Experimental Protocol: Cyclic Voltammetry of Electron-Deficient Cores

This section provides a detailed, step-by-step methodology for the electrochemical characterization of electron-deficient organic molecules.

1. Materials and Reagents:

  • Analyte (e.g., 2-(3-thienyl)pyrimidine, benzothiadiazole derivative, DPP derivative)

  • Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Ferrocene (for internal referencing)

  • High-purity inert gas (Argon or Nitrogen)

2. Instrumentation:

  • Potentiostat with cyclic voltammetry capabilities

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy carbon or Platinum disk electrode)

  • Reference Electrode (e.g., Silver/Silver Chloride (Ag/AgCl) or a pseudo-reference electrode like a silver wire)

  • Counter Electrode (e.g., Platinum wire or graphite rod)

3. Solution Preparation:

  • Dry all glassware thoroughly in an oven before use.

  • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

  • Prepare a stock solution of the analyte at a concentration of approximately 1-5 mM in the electrolyte solution.

  • Prepare a stock solution of ferrocene in the same electrolyte solution.

4. Experimental Procedure:

  • Electrode Polishing: Polish the working electrode surface to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in ethanol and deionized water, and finally drying under a stream of inert gas.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

  • Deoxygenation: Purge the analyte solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

  • Background Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window and to check for any impurities.

  • Analyte Measurement: Add the analyte solution to the cell and record the cyclic voltammogram. Scan the potential from an initial value where no reaction occurs, towards the reduction potential, and then reverse the scan towards the oxidation potential, finally returning to the initial potential.

  • Internal Referencing: After recording the analyte's CV, add a small amount of the ferrocene stock solution to the cell and record another cyclic voltammogram to determine the position of the Fc/Fc⁺ redox couple.

  • Data Analysis: Determine the onset oxidation and reduction potentials from the voltammograms. The onset potential is typically determined by the intersection of the tangent to the rising portion of the peak with the baseline current.

Visualization of Experimental Workflow and Energy Levels

To further clarify the experimental process and the resulting data, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Analyte & Electrolyte Solution C Assemble 3-Electrode Cell A->C B Polish Working Electrode B->C D Deoxygenate Solution (Inert Gas) C->D E Record Background CV (Electrolyte Only) D->E F Record Analyte CV E->F G Add Ferrocene & Record CV for Referencing F->G H Determine Onset Oxidation & Reduction Potentials G->H I Calculate HOMO & LUMO Energy Levels H->I J Compare with other Electron-Deficient Cores I->J Energy_Levels cluster_vacuum Energy vs. Vacuum (eV) cluster_molecules 0 0 -3.0 -3.0 -3.5 -3.5 -4.0 -4.0 -4.5 -4.5 -5.0 -5.0 -5.5 -5.5 -6.0 -6.0 -6.5 -6.5 LUMO_TP LUMO HOMO_TP HOMO TP_label 2-(3-Thienyl)pyrimidine (analog) LUMO_BT LUMO HOMO_BT HOMO BT_label Benzothiadiazole (derivative) LUMO_DPP LUMO HOMO_DPP HOMO DPP_label Diketopyrrolopyrrole (derivative)

Photophysical Characterization of 4,6-Dichloro-2-(3-thienyl)pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the 3-Thienylpyrimidine Scaffold

In the development of advanced optoelectronic materials—ranging from Aggregation-Induced Emission (AIE) fluorophores to bridging ligands for dinuclear Iridium(III) phosphorescent complexes—the choice of the heterocyclic core dictates the fundamental excited-state dynamics [1].

4,6-dichloro-2-(3-thienyl)pyrimidine serves as a highly modular, electron-deficient building block. The strategic placement of the 3-thienyl group, as opposed to a 2-thienyl or phenyl group, fundamentally alters the molecule's photophysics.

  • Causality of Design: The 3-thienyl linkage experiences less steric hindrance with the adjacent pyrimidine nitrogen atoms compared to the 2-thienyl isomer. This allows for a more planar ground state (

    
    ), maximizing 
    
    
    
    -conjugation. Furthermore, the 4,6-dichloro handles are highly reactive toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to install electron-donating groups to create strong Donor-Acceptor (D-A) push-pull systems.
  • Heavy-Atom Effect: The sulfur atom in the thiophene ring introduces a mild spin-orbit coupling (SOC) effect, which can facilitate Intersystem Crossing (ISC) from the singlet to the triplet state—a critical requirement for phosphorescent OLED materials [1].

Workflow A 4,6-dichloro-2-(3-thienyl)pyrimidine (Core Scaffold) B Pd-Catalyzed Cross-Coupling (Donor-Acceptor Assembly) A->B C Photophysical Analysis (Solution & Thin Film) B->C D UV-Vis Absorption (Ground State Dynamics) C->D E Steady-State PL (Emission & PLQY) C->E F TCSPC (Excited State Lifetimes) C->F

Fig 1. Workflow for the synthesis and photophysical characterization of pyrimidine derivatives.

Comparative Photophysical Performance

To objectively evaluate the performance of the 3-thienyl derivative, we must compare it against its structural isomers and analogs. The table below summarizes the photophysical properties of 4,6-bis(4-methoxyphenyl) functionalized derivatives across three different core scaffolds.

By holding the donor groups constant, we isolate the effect of the central acceptor core.

Table 1: Photophysical Comparison of 4,6-Diarylpyrimidine Derivatives (in )
Compound Core ScaffoldAbsorption

(nm)
Molar Absorptivity

(

)
Emission

(nm)
PLQY (

)
Lifetime (

, ns)
2-(3-thienyl)pyrimidine 365 28,500 485 0.65 3.2
2-(2-thienyl)pyrimidine35022,1004600.422.1
2-phenylpyrimidine33519,8004300.281.5

Data Analysis & Causality:

  • Bathochromic Shift (Red-Shift): The 3-thienyl derivative exhibits a distinct red-shift in both absorption and emission compared to the phenyl analog. This is caused by the electron-rich nature of the thiophene ring raising the HOMO energy level, thereby narrowing the optical bandgap.

  • Enhanced Molar Absorptivity (

    
    ):  The superior planarity of the 3-thienyl linkage increases the transition dipole moment, resulting in a higher probability of photon absorption.
    
  • Higher Photoluminescence Quantum Yield (PLQY): The rigidified planar structure minimizes non-radiative decay pathways (such as molecular rotor-induced thermal dissipation), leading to a higher

    
    .
    

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a diagnostic check to prevent downstream propagation of errors.

Protocol A: Steady-State UV-Vis Absorption

Objective: Determine the optical bandgap and molar absorptivity without scattering artifacts.

  • Solvent Preparation: Use spectroscopic-grade dichloromethane (

    
    ). Validation: Run a baseline scan of the pure solvent. The absorbance must be < 0.01 A.U. across the 300-800 nm range.
    
  • Sample Dilution: Prepare a

    
     M solution of the 3-thienylpyrimidine derivative.
    
  • Measurement: Record the spectrum using a quartz cuvette (1 cm path length).

  • Causality Check: Ensure the maximum Optical Density (OD) is strictly between 0.05 and 0.1. Why? If the OD exceeds 0.1, the sample will suffer from the Inner Filter Effect (IFE) during subsequent fluorescence measurements, where the fluorophore re-absorbs its own emitted light, artificially red-shifting the emission peak and depressing the calculated PLQY.

Protocol B: Steady-State Fluorescence & PLQY Measurement

Objective: Quantify the radiative efficiency of the excited state.

  • Excitation Selection: Excite the sample at the

    
     determined in Protocol A.
    
  • Absolute PLQY Measurement: Use an integrating sphere rather than a relative standard (like quinine sulfate).

  • Self-Validation: Measure the scatter peak of the excitation light with and without the sample. The reduction in the scatter peak area must perfectly correlate with the area of the emission peak. If the photon count does not balance, suspect self-quenching or aggregation, and dilute the sample further.

Protocol C: Time-Correlated Single Photon Counting (TCSPC)

Objective: Map the decay kinetics of the


 state.
  • Instrument Setup: Use a pulsed laser diode matching the absorption onset (e.g., 375 nm).

  • IRF Acquisition: Measure the Instrument Response Function (IRF) using a scattering solution (e.g., LUDOX). Validation: The IRF FWHM must be narrower than the expected lifetime of the sample (< 100 ps).

  • Deconvolution: Fit the decay curve using iterative re-convolution with the IRF.

  • Causality Check: A single-exponential fit (

    
     between 0.9 and 1.2) indicates a single emitting species. A multi-exponential fit suggests the presence of conformers, excimers, or impurities.
    

Jablonski S0 S0 (Ground State) S1 S1 (Singlet Excited) S0->S1 Absorption S1->S0 Fluorescence T1 T1 (Triplet Excited) S1->T1 ISC (Heavy Atom Effect) T1->S0 Phosphorescence

Fig 2. Jablonski diagram illustrating excited-state dynamics in thienylpyrimidine complexes.

Applications in Advanced Materials

The photophysical robustness of 4,6-dichloro-2-(3-thienyl)pyrimidine makes it an ideal precursor for two major fields:

  • Dinuclear Iridium(III) Complexes: As demonstrated by recent studies in Dalton Transactions, bis-thienylpyrimidine ligands bridge two metal centers. The proximity of the metals, combined with the thienyl core, significantly increases the radiative rate constant of phosphorescence (

    
    ) due to enhanced Spin-Orbit Coupling (SOC) [1].
    
  • Bioactive Fluorophores: Thienopyrimidines have been extensively screened as antimalarial agents [2]. By leveraging the intrinsic fluorescence of the 3-thienylpyrimidine core, researchers can perform in vitro cellular imaging without needing to attach bulky, external fluorophores (like FITC or Cy5) that might disrupt the drug's pharmacokinetics.

References

  • Title: When two are better than one: bright phosphorescence from non-stereogenic dinuclear iridium(iii) complexes Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: 2,4-Diaminothienopyrimidines as Orally Active Antimalarial Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

A Comparative Guide to Reference Standards for the Analysis of 4,6-dichloro-2-(3-thienyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of High-Fidelity Reference Standards

4,6-dichloro-2-(3-thienyl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of novel therapeutic agents. The structural integrity and purity of this building block are paramount, as any impurities can propagate through a synthetic route, potentially leading to undesired side products, reduced yields, and complications in the biological assessment of the final compounds.

This guide provides a comprehensive framework for the selection and utilization of reference standards for 4,6-dichloro-2-(3-thienyl)pyrimidine. As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the underlying scientific rationale for choosing and verifying a reference standard to ensure the accuracy, reproducibility, and defensibility of your analytical data. We will delve into a comparative analysis of what constitutes a high-quality reference standard, provide detailed analytical protocols for its characterization, and present a logical workflow for its implementation in a research and development setting.

The Landscape of Commercially Available Reference Standards: A Comparative Overview

While 4,6-dichloro-2-(3-thienyl)pyrimidine is not a pharmacopeial standard, various chemical suppliers offer it as a research-grade material. The quality and extent of characterization of these materials can vary significantly. A high-quality reference standard should be accompanied by a comprehensive Certificate of Analysis (CoA) that provides detailed information beyond a simple purity statement. When evaluating potential reference standards, it is crucial to compare the level of analytical rigor provided by the supplier.

Below is a table comparing the typical information provided for a standard research chemical versus what should be expected for a well-characterized reference standard.

Parameter Standard Research Chemical (Typical Offering) High-Quality Reference Standard (Recommended) Rationale for Importance
Purity (by HPLC) Stated as a percentage (e.g., >95%)[1][2][3]Stated as a precise value with chromatogram provided (e.g., 99.8%)A chromatogram allows for visual inspection of peak shape and the presence of any impurities, providing greater confidence than a simple numerical value.
Identity Confirmation Often relies on melting point or basic spectral data.Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, with spectra provided.Unambiguous structural confirmation is essential to ensure you are working with the correct isomer and not a related impurity.
Residual Solvents Not typically reported.Quantified by Gas Chromatography (GC) or ¹H NMR.Residual solvents can interfere with subsequent reactions or analytical measurements and may have their own toxicity.
Water Content Not typically reported.Determined by Karl Fischer titration.Water content is critical for accurate weighing and stoichiometry calculations in chemical reactions.
Inorganic Impurities Not typically reported.Assessed by methods such as Inductively Coupled Plasma (ICP) or Residue on Ignition.Inorganic impurities can poison catalysts or interfere with certain analytical techniques.
Lot-Specific Data May be generic for the product.A detailed, lot-specific Certificate of Analysis is provided.[4][5]Ensures that the data you have is directly relevant to the specific batch of material you are using.

Analytical Workflow for the Verification and Use of a Reference Standard

The following diagram illustrates a robust workflow for the qualification and use of a 4,6-dichloro-2-(3-thienyl)pyrimidine reference standard in a laboratory setting.

Reference Standard Workflow cluster_0 Qualification of a New Reference Standard Lot cluster_1 Application in Routine Analysis Incoming Standard Incoming Standard Structural Confirmation Structural Confirmation Incoming Standard->Structural Confirmation ¹H NMR, ¹³C NMR, MS Purity Assessment Purity Assessment Structural Confirmation->Purity Assessment HPLC, GC (for residual solvents) Qualified Standard Qualified Standard Purity Assessment->Qualified Standard Meets pre-defined specifications Working Standard Prep Working Standard Prep Qualified Standard->Working Standard Prep Use as primary reference Sample Analysis Sample Analysis Working Standard Prep->Sample Analysis Calibration Curve Data Interpretation Data Interpretation Sample Analysis->Data Interpretation Quantification of unknown Mass Spec Isotopic Pattern cluster_0 Expected Isotopic Pattern for Dichloro Compound a M b M+2 c M+4

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Pyrimidine, 4,6-dichloro-2-(3-thienyl)-

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Pyrimidine, 4,6-dichloro-2-(3-thienyl)-, CAS Number 57059-14-0. As a chlorinated heterocyclic compound, this substance requires careful handling and adherence to specific waste management protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Core Principle: The ultimate and required method for disposing of Pyrimidine, 4,6-dichloro-2-(3-thienyl)- and its associated waste is through a licensed and approved waste disposal plant or a certified environmental waste management company.[1][2][3] Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.[4]

Hazard Assessment & Characterization

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While the Safety Data Sheet (SDS) specific to Pyrimidine, 4,6-dichloro-2-(3-thienyl)- is the definitive source of information, data from structurally similar dichlorinated pyrimidines provide a strong basis for hazard assessment.

This compound is a solid, often an off-white powder, and should be handled as a hazardous substance.[1][5] The primary risks are associated with direct contact and inhalation of dust.

Table 1: Hazard Profile Summary for Dichlorinated Pyrimidine Analogs

Category Description Source(s)
GHS Pictogram GHS07 (Harmful/Irritant) [5]
Signal Word Warning or Danger (depending on the specific analog) [1][5]
Hazard Statements H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [1][5][6][7]

| Key Precautionary Statements | P260 & P261: Do not breathe dust.P264: Wash hands and exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P501: Dispose of contents/container to an approved waste disposal plant. |[1][5][7] |

Pre-Disposal Safety Protocols: Engineering and Personal Protection

Proper preparation is critical to mitigate exposure risks during waste consolidation and disposal procedures.

Engineering Controls: The Primacy of Ventilation

All handling of Pyrimidine, 4,6-dichloro-2-(3-thienyl)-, including weighing, solution preparation, and waste packaging, must be conducted within a certified chemical fume hood.[7][8] This is the most effective measure to prevent the inhalation of potentially harmful and irritating dust particles.[3] The facility should also be equipped with an eyewash station and a safety shower in case of accidental exposure.[8]

Personal Protective Equipment (PPE)

A complete ensemble of PPE is mandatory when handling this chemical waste.[6]

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield to protect against dust particles and splashes.[1]

  • Hand Protection: Use chemical-resistant gloves. Nitrile rubber gloves are a suitable option, but always consult the manufacturer's compatibility chart for breakthrough times.[1][4]

  • Body Protection: A full-length laboratory coat must be worn to protect skin and clothing.[6] Ensure it is fully buttoned.

  • Footwear: Closed-toed shoes are required at all times in the laboratory.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this halogenated compound involves a systematic process of segregation, containment, labeling, and storage pending collection.

Phase 1: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and simplifies the final disposal process.

  • Halogenated vs. Non-Halogenated: All waste streams containing Pyrimidine, 4,6-dichloro-2-(3-thienyl)- must be classified as halogenated organic waste .[9] This is because chlorinated compounds require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts. Never mix this waste with non-halogenated streams, which may be eligible for fuel blending.[10]

  • Solid vs. Liquid: Maintain separate, clearly labeled containers for solid and liquid waste.[11]

  • Incompatibilities: This compound is incompatible with strong oxidizing agents.[2] Ensure waste containers do not contain, and are not used for, these or other incompatible materials like acids or bases.[9]

Phase 2: Waste Collection & Containment

For Solid Waste:

  • Container Selection: Use a designated, leak-proof container with a secure, tight-fitting lid.[9] The container must be made of a compatible material.

  • Collection: Place all contaminated solid materials directly into this container. This includes:

    • Unused or expired Pyrimidine, 4,6-dichloro-2-(3-thienyl)- powder.

    • Contaminated personal protective equipment (gloves, etc.).

    • Weighing papers, paper towels, or absorbent pads used for cleaning minor spills.[11]

  • Closure: Keep the container closed at all times except when actively adding waste.[9]

For Liquid Waste (Solutions containing the compound):

  • Container Selection: Use a designated, leak-proof, and shatter-resistant container, preferably the original manufacturer's bottle or a dedicated waste carboy.[10] Ensure it is compatible with the solvent used.

  • Collection: Collect all solutions containing the pyrimidine derivative in this container.

  • Headspace: Do not overfill liquid containers. Leave at least 10% of the volume as headspace to allow for vapor expansion and prevent spills.[9]

For Empty Original Containers:

  • Decontamination: Empty containers that held Pyrimidine, 4,6-dichloro-2-(3-thienyl)- are also considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[9][11]

  • Rinsate Collection: Crucially, all three portions of the solvent rinsate must be collected and disposed of as liquid halogenated hazardous waste. [10][11]

  • Final Disposal: After triple-rinsing, deface or completely remove the original manufacturer's label and dispose of the container as instructed by your institution's Environmental Health & Safety (EHS) department.

Phase 3: Labeling and Documentation

Accurate labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.[12]

Your waste label must include:

  • The words "Hazardous Waste" .[11]

  • The full chemical name: "Pyrimidine, 4,6-dichloro-2-(3-thienyl)-" and any other components in the waste stream (e.g., "Methanol"). Do not use abbreviations or chemical formulas.[9]

  • The approximate concentration or percentage of each component.

  • The date the waste was first added to the container.

  • The name of the principal investigator and the laboratory location.

Phase 4: Temporary Storage & Removal

Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[11][12] This area must be under the control of the laboratory personnel, away from general traffic, and segregated from incompatible materials. When the container is full or you are finished with the process, contact your institution's EHS department to schedule a waste pickup.

Emergency Procedures: Spill Management

In the event of a spill of solid Pyrimidine, 4,6-dichloro-2-(3-thienyl)-, immediate and correct action is required to mitigate risks.[11]

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

  • Secure the Area: Restrict access to the spill area and ensure ventilation is adequate (i.e., the spill is contained within a fume hood).

  • Don PPE: Before cleanup, don the full PPE detailed in Section 2.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels for the initial absorption. Avoid creating dust during this process.

  • Collect: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container for solids.[8]

  • Decontaminate: Clean the spill surface with a cloth lightly dampened with a suitable solvent. Place the used cloth in the same solid hazardous waste container.

  • Label & Dispose: Seal and label the waste container as described in Phase 3 and arrange for disposal.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.

Visualizing the Process: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Pyrimidine, 4,6-dichloro-2-(3-thienyl)-.

G cluster_waste_type Identify Waste Stream start Start: Waste Generation solid_waste Solid Waste (Contaminated PPE, Powder) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste Is it liquid? segregate Segregate as HALOGENATED WASTE solid_waste->segregate liquid_waste->segregate contain_solid Contain in Labeled Solid Waste Bin segregate->contain_solid Solid contain_liquid Contain in Labeled Liquid Waste Carboy segregate->contain_liquid Liquid labeling Ensure Proper Labeling: - 'Hazardous Waste' - Full Chemical Name - Date & Lab Info contain_solid->labeling contain_liquid->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->pickup end End: Proper Disposal by EHS pickup->end

Caption: Disposal workflow for Pyrimidine, 4,6-dichloro-2-(3-thienyl)-.

References

  • Washington University in St. Louis. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • EMD Millipore. SAFETY DATA SHEET - 4,6-Dichloropyrimidine. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. Retrieved from [Link]

  • Washington State University. Halogenated Solvents. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (2014). NIH Waste Disposal Guide 2014: Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Cholrinated Solvents, And Halogenated Pesticides/Herbic. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.